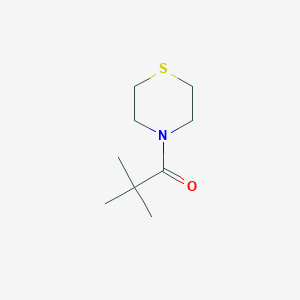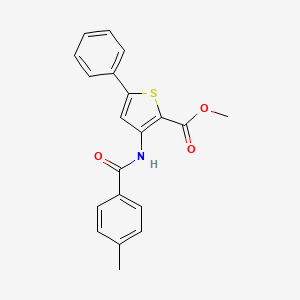
2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(thiomorpholin-4-yl)propan-1-one (DMTMP) is an organic compound that has a wide range of scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor. DMTMP is a versatile compound that can be used in a variety of reactions, including as a reagent in organic synthesis, as a catalyst, and as a solvent. Its unique properties make it a useful compound for both research and industrial applications.
科学的研究の応用
Anticancer Activity
Thiomorpholinone derivatives have garnered attention due to their potential as anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives containing thiomorpholinone moieties and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Some of these derivatives demonstrated promising cytotoxic effects, particularly against the Hela cell line. Additionally, safety assessments revealed selectivity against cancerous cells while sparing normal cells .
Antiviral Properties
While specific studies on thiomorpholinone’s antiviral activity are limited, its structural features suggest potential. Researchers have explored related indole derivatives for anti-HIV activity, and similar investigations could be extended to thiomorpholinone-based compounds. Further research is needed to elucidate its antiviral mechanisms and efficacy .
Antimicrobial Applications
Thiomorpholinone derivatives may exhibit antimicrobial properties. Although direct studies on this compound are scarce, its structural resemblance to other bioactive molecules warrants investigation. Researchers have synthesized 1,3,4-thiadiazole derivatives (related to thiomorpholinone) and evaluated their antimicrobial effects. Future work could explore thiomorpholinone’s potential in combating bacterial and fungal infections .
Enzyme Inhibition
Thiomorpholinone derivatives could serve as enzyme inhibitors. Molecular docking studies have suggested their binding affinity to the aromatase enzyme, a potential target for cancer therapy. Investigating their inhibitory effects on other enzymes could reveal additional applications in drug development .
Pharmacophore Scaffold
The 1,2,4-triazole ring, present in thiomorpholinone derivatives, is a valuable pharmacophore scaffold. Its ability to form hydrogen bonds with various targets enhances pharmacokinetics and pharmacological properties. Researchers can explore modifications to optimize drug-like properties and enhance selectivity .
Chemical Biology and Medicinal Chemistry
Thiomorpholinone derivatives contribute to the field of chemical biology and medicinal chemistry. Their unique structure provides opportunities for designing novel compounds with diverse biological activities. Researchers can explore synthetic routes, structure-activity relationships, and optimization strategies to unlock their full potential.
Emami, L., Sadeghian, S., Mojaddami, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16, 91. Selvam, P., Perumal, P. T., & Sivakumar, P. M. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 41. El-Sayed, R., & El-Badry, Y. (2022). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as antimicrobial agents. Monatshefte für Chemie - Chemical Monthly, 153, 1–9.
特性
IUPAC Name |
2,2-dimethyl-1-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-9(2,3)8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQSXYVVJJIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-thiomorpholinopropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[2-amino-3-cyano-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B6523259.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523265.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523270.png)
![2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523283.png)
![2-amino-6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523287.png)
![2-amino-4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523289.png)
![2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523292.png)
![2-amino-6-(2-hydroxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523294.png)
![2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523300.png)
![ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B6523307.png)
![dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine](/img/structure/B6523317.png)
![5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6523336.png)
![1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6523341.png)
